molecular formula C13H15ClN2O2 B7946140 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid hydrochloride

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid hydrochloride

Cat. No.: B7946140
M. Wt: 266.72 g/mol
InChI Key: GAOMRAUQGOTRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature for several days. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid: Lacks the hydrochloride moiety but shares similar structural features.

    3,5-dimethyl-1H-pyrazole: The core pyrazole structure without the benzoic acid moiety.

    Benzyl chloride: Used as a starting material in the synthesis of the compound.

Uniqueness

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid hydrochloride is unique due to its combined structural features of a pyrazole ring and a benzoic acid moiety, which contribute to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17;/h3-7H,8H2,1-2H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOMRAUQGOTRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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